Home > Products > Screening Compounds P127263 > 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride
3-(1H-Benzimidazol-1-yl)propylamine hydrochloride - 1048649-78-0

3-(1H-Benzimidazol-1-yl)propylamine hydrochloride

Catalog Number: EVT-3214434
CAS Number: 1048649-78-0
Molecular Formula: C10H14ClN3
Molecular Weight: 211.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(1H-Benzimidazol-1-yl)propylamine hydrochloride is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are a prominent group of heterocyclic aromatic compounds characterized by the fusion of a benzene ring to an imidazole ring. [] These compounds are widely studied and recognized for their diverse pharmacological activities and serve as important scaffolds in drug discovery.

N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4)

Compound Description: D2AAK4 is a multi-target ligand exhibiting affinity for aminergic G protein-coupled receptors (GPCRs). [] This compound emerged from a structure-based virtual screening effort. [] It demonstrates an atypical antipsychotic profile with low affinity for off-target interactions. [] D2AAK4's mechanism of action involves forming electrostatic interactions between its protonatable nitrogen atom and the conserved Asp 3.32 residue present in target receptors. []

3-(1H-Benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide

Compound Description: This compound is an O-substitution product obtained during the tosylation of β-(benzimidazol-1-yl)propioamidoxime. [] It is a representative example of unexpected reactivity in the pursuit of spiropyrazolinium compounds. []

Relevance: This compound shares a direct structural similarity with 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride in the benzimidazole ring connected to a propyl chain. [, ] The key difference lies in the propyl chain's terminal group. While 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride terminates in an amine hydrochloride, this compound has a more complex N'-(tosyloxy)propanimidamide group. [, ] This difference highlights how subtle modifications to the parent structure can lead to divergent synthetic outcomes.

2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate

Compound Description: This compound exists as a salt in a co-crystallized form with 1,3-bis(benzimidazol-2-yl)propane and ethyl acetate. [] The co-crystallization highlights the potential for forming intricate solid-state structures with benzimidazole-containing compounds. []

Methyl 3-[(1H-benzimidazol-1-yl)methyl]-1-methyl-4-(4-methylphenyl)-2′-oxopyrrolidine-2-spiro-3′-1-benzimidazole-3-carboxylate

Compound Description: This compound features a spirocyclic structure where a pyrrolidine ring is fused to a benzimidazole moiety. [] This structural characteristic is associated with various biological activities. []

Relevance: This compound, although structurally more complex, shares the core benzimidazole structure with 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride. [] The presence of an additional benzimidazole ring, a pyrrolidine ring, and various substituents in this compound highlights the diverse chemical space accessible through modifications of the core benzimidazole scaffold. []

4-{3-[(2R)-2,3-dihydroxypropyl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-1-[(1S,3S,4R)-spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-ylmethyl]piperidine

Compound Description: This compound represents a clinically relevant, orally active opioid receptor-like 1 (ORL1) receptor antagonist. [] Its development arose from optimizing the prototype ORL1 antagonist 1. [] Key features include potent ORL1 antagonistic activity, high selectivity against other opioid receptors, and efficacy following oral administration. []

5-(1H-Benzimidazol-1-yl)-3-alkoxy-2-thiophenecarbonitriles

Compound Description: This series of compounds exhibits potent and selective inhibitory activity against IKK-epsilon kinase. [] The exploration of these compounds represents a promising avenue in drug development for diseases where IKK-epsilon plays a significant role. []

Relevance: While both these compounds and 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride share the common feature of a benzimidazole ring, the presence of a thiophene ring and a nitrile group in the related compound significantly differentiates its structure and biological activity. [] The 5-(1H-Benzimidazol-1-yl)-3-alkoxy-2-thiophenecarbonitriles series demonstrates how incorporating diverse heterocyclic rings and functional groups into a scaffold containing benzimidazole can lead to potent and selective kinase inhibitors. []

1-[(1H-Benzimidazol-1-yl)meth-yl]-1H-1,2,4-triazole

Compound Description: This compound serves as a ligand in the formation of a dinuclear silver(I) complex. [] The complex highlights the ability of benzimidazole derivatives to coordinate with metal ions, which can significantly influence their biological properties. []

Relevance: This compound is structurally related to 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride by the presence of a benzimidazole ring. [] In the related compound, a 1H-1,2,4-triazole ring is directly attached to the benzimidazole nitrogen, replacing the propylamine chain found in 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride. [] This structural modification confers the ability to act as a bridging ligand, enabling the formation of dinuclear metal complexes, a property not observed with the target compound. []

Overview

3-(1H-Benzimidazol-1-yl)propylamine hydrochloride is a chemical compound belonging to the benzimidazole family, which is characterized by a fused benzene and imidazole ring structure. Benzimidazoles are recognized for their diverse biological and clinical applications, making them a significant area of interest in medicinal chemistry. This specific compound has garnered attention for its potential therapeutic uses and as a building block in synthetic chemistry.

Source

The compound can be synthesized through the reaction of benzimidazole with 3-chloropropylamine hydrochloride. The resulting product, 3-(1H-benzimidazol-1-yl)propylamine hydrochloride, is often purified and characterized for various applications in research and industry.

Classification

3-(1H-Benzimidazol-1-yl)propylamine hydrochloride is classified as an organic compound, specifically a substituted benzimidazole. It is also categorized under amines due to the presence of the amine functional group.

Synthesis Analysis

Methods

The synthesis of 3-(1H-benzimidazol-1-yl)propylamine hydrochloride typically involves the following steps:

  1. Reactants: Benzimidazole and 3-chloropropylamine hydrochloride are the primary reactants.
  2. Solvent: The reaction is generally carried out in a solvent such as ethanol or methanol.
  3. Reaction Conditions: Heating the mixture under reflux facilitates the reaction, promoting the formation of the desired compound.
  4. Purification: The product is purified through recrystallization to achieve high purity levels.

Technical Details

The reaction conditions can vary based on specific laboratory setups but generally involve maintaining an appropriate temperature and ensuring that the reactants are adequately mixed. The use of solvents helps dissolve the reactants and allows for better interaction during the reaction process.

Molecular Structure Analysis

Structure

The molecular formula of 3-(1H-benzimidazol-1-yl)propylamine hydrochloride is C11H14ClN3, indicating it contains carbon, hydrogen, chlorine, and nitrogen atoms. The structure features a benzimidazole ring attached to a propylamine chain.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-1-yl)propylamine hydrochloride can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can yield various amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions may occur at the benzimidazole or propylamine moieties, leading to diverse substituted derivatives.

Technical Details

The choice of reagents and reaction conditions significantly influences the outcome of these reactions, including product yield and purity.

Mechanism of Action

The mechanism of action for 3-(1H-benzimidazol-1-yl)propylamine hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors:

  • Binding Affinity: The benzimidazole moiety allows for specific interactions with enzyme active sites or receptor binding pockets.
  • Biological Effects: Depending on its binding characteristics, this compound may act as an inhibitor or activator, influencing various biological pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents.
  • Reactivity: Reacts with acids to form salts; undergoes typical amine reactions such as acylation and alkylation.
Applications

Scientific Uses

3-(1H-benzimidazol-1-yl)propylamine hydrochloride has several applications across different fields:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules in organic chemistry.
  2. Biology: Used in studies involving enzyme interactions and protein binding, contributing to understanding biochemical pathways.
  3. Medicine: Investigated for potential therapeutic applications, including acting as inhibitors for specific enzymes or receptors.
  4. Industry: Employed in producing various chemical intermediates and as a reagent in chemical reactions.

This compound's unique structural features enable it to participate in diverse chemical reactions and biological interactions, making it valuable in both research and industrial applications.

Molecular Design and Strategic Significance of Benzimidazole Scaffolds

Privileged Structural Attributes of Benzimidazole in Medicinal Chemistry

The benzimidazole nucleus represents a privileged heterocyclic scaffold in drug discovery, constituting the core structure of approximately 80% of pharmaceuticals with heterocyclic components [2] [5]. This bicyclic system features a benzene ring fused with an imidazole ring, conferring exceptional versatility in molecular interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions [5] [7]. Benzimidazole's structural resemblance to purine nucleotides enables bioisosteric replacement in biological systems, facilitating targeted interactions with diverse enzymes and receptors [7]. This molecular mimicry underpins its broad pharmacological profile, including anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities observed in numerous clinical agents and investigational compounds [2] [5] [7].

The scaffold's optimized physicochemical profile enhances drug-likeness parameters: calculated log P values typically range from 1.5-3.5, supporting membrane permeability while maintaining sufficient aqueous solubility for bioavailability [5] [7]. Additionally, benzimidazole derivatives exhibit remarkable metabolic stability due to the inherent resilience of the fused ring system against enzymatic degradation, contributing to favorable pharmacokinetic profiles [7]. The 2-position of benzimidazole is particularly electrophilic, serving as a strategic site for structural diversification to optimize target affinity and selectivity while retaining the core's advantageous properties [5] [7].

Table 1: Benzimidazole-Containing Clinical Agents and Therapeutic Applications

Drug NameTherapeutic CategoryKey Structural Features
ThiabendazoleAnthelminticUnsubstituted benzimidazole
AlbendazoleAnthelmintic/AntineoplasticCarbamate at 2-position
OmeprazoleAntiulcerativePyridine-methylsulfinyl linkage
VeliparibPARP Inhibitor (Anticancer)Benzamide functionalization
TrabectedinAntitumor AgentTetrahydroisoquinoline fusion

Rationale for Aminoalkyl Side-Chain Functionalization in Receptor Targeting

The strategic incorporation of a 3-aminopropyl side chain at the benzimidazole N1 position, as exemplified in 3-(1H-benzimidazol-1-yl)propylamine, creates multifunctional ligands capable of simultaneous binding interactions. The protonatable amine terminus provides a cationic anchor point for ionic bonding with aspartate or glutamate residues in target proteins, while the propyl spacer confers optimal conformational flexibility for accessory interactions [7] [10]. This design mimics endogenous polyamine structures involved in nucleic acid binding and receptor recognition, facilitating penetration of the blood-brain barrier (BBB) and engagement with CNS targets [10].

Molecular modeling studies demonstrate that the three-carbon chain length (propyl linker) represents a steric optimum for bridging the benzimidazole aromatic system and terminal amine. Shorter chains (ethyl) constrain binding geometries, while longer tethers (butyl) increase entropic penalties upon receptor binding [7]. The unsubstituted propylamine chain in 3-(1H-benzimidazol-1-yl)propylamine enables:

  • Hydrogen bond network formation through the primary amine (-NH₂) acting as both donor and acceptor
  • Electrostatic complementarity with anionic membrane phospholipids during cellular uptake
  • pH-dependent membrane partitioning via amine protonation/deprotonation cycles
  • Coordination chemistry potential with metalloenzyme active sites [7] [10]

This side chain engineering transforms the planar benzimidazole scaffold into three-dimensional pharmacophores capable of interacting with deep hydrophobic pockets while maintaining polar contacts at binding site entrances. The approach has yielded compounds with enhanced selectivity profiles for G-protein coupled receptors (GPCRs) and kinase targets implicated in neurological disorders and cancer progression [7] [10].

Protonation State and Salt Formation Effects on Bioavailability

The protonation equilibria of 3-(1H-benzimidazol-1-yl)propylamine hydrochloride critically determine its biopharmaceutical performance. This molecule features two distinct basic centers: the benzimidazole nitrogen (pKa ≈ 5.6) and the terminal alkylamine (pKa ≈ 10.03), creating a diprotic system with complex pH-dependent speciation [3] [10]. Hydrochloride salt formation stabilizes the monoprotonated state at physiological pH, predominantly at the alkylamine moiety, which enhances aqueous solubility by orders of magnitude compared to the free base form [3] [6].

Table 2: pH-Dependent Speciation and Solubility Relationships

pH RangeDominant SpeciesAqueous Solubility (mg/mL)Bioavailability Implications
< 4.0Diprotonated dication> 100 (maximal)Gastric absorption favored
5.0 - 8.0Monoprotonated (alkylammonium)~50Optimal for systemic circulation
> 9.0Neutral free base< 1Lipid membrane penetration

Hydrochloride salt formation provides multiple pharmaceutical advantages:

  • Solubility Enhancement: Creates ionic crystal lattice with high hydration energy (ΔsolvG ≈ -35 kJ/mol), achieving therapeutic concentrations in physiological fluids [3] [6]
  • Crystallinity Improvement: Forms stable monoclinic crystals with defined melting point (decomp. >150°C), enhancing processability and stability [6] [9]
  • Hygroscopicity Reduction: Minimizes moisture uptake (<0.5% at 75% RH) compared to hygroscopic free bases through ionic packing efficiency [6] [9]
  • pHmax Optimization: Establishes optimal surface pH (≈3.5) during dissolution to prevent precipitation in gastrointestinal fluids [6]

The hydrochloride counterion specifically demonstrates formulation advantages over alternative salts: chloride ions are physiologically ubiquitous, minimizing common-ion effects in the intestine, and hydrochloric acid generates no potentially toxic counterion residuals [6] [9]. This salt form maintains supersaturated concentrations long enough for intestinal absorption while avoiding amorphous precipitation that plagues bulkier organic anions like pamoate or maleate [3] [6].

Table 3: Comparative Salt Screening Parameters for Benzimidazole Derivatives

Salt FormerΔpKaCrystallinityHygroscopicitySolubility (mg/mL)
Hydrochloride4.43HighLow>100
Maleate3.85ModerateModerate85
Mesylate4.12HighLow92
Phosphate3.21VariableHigh78
Free Base-LowVery High<1

The hydrochloride salt of 3-(1H-benzimidazol-1-yl)propylamine exemplifies rational salt selection in modern drug development, balancing enhanced dissolution characteristics with solid-state stability—critical considerations for oral bioavailability and manufacturing viability [3] [6] [9]. Its protonation behavior enables pH-dependent membrane partitioning, facilitating absorption while maintaining sufficient aqueous solubility to prevent precipitation at physiological pH values [6].

Structural Diagram: Protonation States of 3-(1H-Benzimidazol-1-yl)propylamine Hydrochloride

Physiological pH (7.4)  [Benzi]-N-CH₂-CH₂-CH₂-N⁺H₃ Cl⁻ ↔ [Benzi]-N-CH₂-CH₂-CH₂-NH₂ + H⁺ + Cl⁻  (water-soluble)              (membrane-permeable)  

Diagram 1: pH-dependent equilibrium between ionized (water-soluble) and neutral (membrane-permeable) forms demonstrating the compound's dual bioavailability enhancement mechanism

Properties

CAS Number

1048649-78-0

Product Name

3-(1H-Benzimidazol-1-yl)propylamine hydrochloride

IUPAC Name

3-(benzimidazol-1-yl)propan-1-amine;hydrochloride

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

InChI

InChI=1S/C10H13N3.ClH/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13;/h1-2,4-5,8H,3,6-7,11H2;1H

InChI Key

VEKOYJRBCHURRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CCCN.Cl

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.